molecular formula C15H20BNO3 B1463875 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 1072812-69-1

7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1463875
CAS No.: 1072812-69-1
M. Wt: 273.14 g/mol
InChI Key: PUMBCQFXUXKTHQ-UHFFFAOYSA-N
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Description

7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester-functionalized indole derivative. Its structure features a methoxy (-OMe) group at the 7-position and a pinacol boronate group at the 2-position of the indole scaffold. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, which are critical in pharmaceutical and materials science research .

Properties

IUPAC Name

7-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-10-7-6-8-11(18-5)13(10)17-12/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMBCQFXUXKTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681922
Record name 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072812-69-1
Record name 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072812-69-1
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Preparation Methods

Direct C2-Borylation of 7-Methoxyindole Derivatives

A common and efficient approach to prepare 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is the direct borylation at the C2 position of 7-methoxyindole or its derivatives using bis(pinacolato)diboron as the boron source.

  • Reagents and Catalysts:
    Typically, bis(pinacolato)diboron (B2pin2) is employed as the boron donor. Transition-metal catalysts such as palladium or iridium complexes facilitate the C–H activation and borylation process. For example, palladium dibenzylideneacetone (Pd(dba)2) with suitable phosphine ligands or iridium catalysts with bipyridine ligands are common choices.

  • Reaction Conditions:
    The reaction is generally conducted in an inert atmosphere (nitrogen or argon) to prevent oxidation. Solvents such as 1,4-dioxane, tetrahydrofuran, or CPME (cyclopentyl methyl ether) mixed with water are used. The temperature ranges from ambient to 80–106 °C depending on the catalyst system and substrate. Reaction times vary from a few hours to overnight.

  • Example Procedure:
    A mixture of 7-methoxyindole, bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate is stirred in 1,4-dioxane at 80 °C under nitrogen for 12–16 hours. The crude product is then purified by silica gel chromatography to afford the boronate ester.

Representative Experimental Data from Literature

Parameter Condition/Value Reference
Catalyst Pd(dba)2 (0.025 equiv), XantPhos (0.05 equiv)
Boron Source Bis(pinacolato)diboron (1.05 equiv)
Base Cesium carbonate or potassium acetate
Solvent CPME:H2O (4:1) or 1,4-dioxane
Temperature 60–106 °C
Reaction Time 0.75–16 hours
Yield 50–80%
Purification Silica gel chromatography

Summary of Preparation Strategy

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Substrate preparation (7-methoxyindole) Commercially available or synthesized indole Starting material
2 Catalytic borylation at C2 position Bis(pinacolato)diboron, Pd or Ir catalyst, base Formation of boronate ester
3 Reaction work-up and purification Silica gel chromatography Isolated pure 7-methoxy-2-borylindole
4 Stock solution preparation and storage Appropriate solvent (DMSO, PEG300, etc.), cold storage Ready-to-use solution for research

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or boronates.

    Reduction: Reduction reactions can convert the boron moiety to borohydrides.

    Substitution: The boron-containing group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.

Major Products:

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, it is used to develop boron-containing drugs that can target specific enzymes or receptors.

Industry: In the materials science industry, it is used to create advanced materials with unique properties, such as improved thermal stability and electronic characteristics.

Mechanism of Action

The mechanism by which 7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves the interaction of the boron moiety with specific molecular targets. In medicinal applications, the boron atom can form reversible covalent bonds with enzymes or receptors, modulating their activity. The compound’s indole structure also allows it to interact with various biological pathways, enhancing its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Positional Isomerism and Functional Group Variations

The position and nature of substituents significantly impact the physicochemical and reactivity profiles of indole-boronate derivatives. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Evidence Source
7-Methoxy-2-boronate-1H-indole (Target) -OMe (7), -Bpin (2) 283.13* Electron-rich; cross-coupling intermediates
7-Chloro-2-boronate-1H-indole -Cl (7), -Bpin (2) 277.55 Electron-withdrawing Cl enhances stability
5-Methoxy-2-methyl-7-boronate-1H-indole -OMe (5), -Me (2), -Bpin (7) 287.15* Steric hindrance from -Me alters reactivity
2-Trimethylsilyl-7-boronate-1H-indole -TMS (2), -Bpin (7) 315.29 Bulky TMS group improves lipophilicity
7-Fluoro-5-methyl-4-boronate-1H-indole -F (7), -Me (5), -Bpin (4) 293.11* Fluorine enhances metabolic stability

*Calculated based on molecular formulas from evidence.

  • Electron-Donating vs.
  • Steric Effects : Compounds with bulky substituents (e.g., trimethylsilyl in ) exhibit reduced reactivity in sterically demanding reactions but improved stability under acidic conditions.

Physicochemical Properties

Lipophilicity and Solubility
  • The target compound’s methoxy group contributes to moderate polarity (logP ~2.5), whereas chloro analogs (e.g., ) are more lipophilic (logP ~3.0).
  • Silyl-protected derivatives (e.g., ) exhibit significantly higher molecular weights (>350 Da) and logP values (>4.0), making them suitable for lipid-soluble drug candidates.
Stability
  • Pinacol boronate esters are generally stable under anhydrous conditions but hydrolyze in protic solvents. Electron-withdrawing groups (e.g., -Cl in ) slow hydrolysis compared to electron-donating -OMe .

Key Research Findings

  • Suzuki-Miyaura Efficiency : The target compound achieves >80% yield in couplings with aryl halides using Pd(dppf)Cl₂ catalysts , outperforming sterically hindered analogs (e.g., ).
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C for most analogs, with silyl derivatives showing superior thermal resilience .

Biological Activity

7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • IUPAC Name : 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • CAS Number : 1449581-00-3
  • Molecular Weight : 273.14 g/mol
  • Purity : 97% .

The chemical structure includes an indole core substituted with a methoxy group and a boron-containing dioxaborolane moiety. This unique structure may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate boron chemistry with indole derivatives. Specific synthetic routes can vary but often include the formation of the dioxaborolane group followed by coupling reactions with indole derivatives.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit tubulin polymerization or interact with microtubule dynamics similar to established anticancer agents like colchicine.
  • Cell Line Studies : In vitro studies have shown that related indole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:
    CompoundCell LineIC50 (nM)
    Compound AHeLa24
    Compound BMolt4/C816
    Compound CFM3A/042

These studies suggest that modifications to the indole structure can enhance potency against specific cancer types .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence of antimicrobial activity associated with boron-containing compounds. The dioxaborolane moiety may enhance the interaction with microbial targets:

  • Antibacterial and Antifungal Effects : Compounds structurally related to this indole have shown promise in inhibiting bacterial growth and fungal infections. The exact mechanisms are still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have highlighted the biological potential of boron-containing indoles:

  • Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of boron-substituted indoles exhibited superior antiproliferative activity compared to their non-boron counterparts. The study utilized various cancer cell lines to assess efficacy and mechanism .
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations .

Q & A

Basic: What are the standard synthetic routes for 7-methoxy-2-(dioxaborolane)-indole, and how are intermediates characterized?

Answer:
The synthesis typically involves a multi-step approach:

Indole Functionalization : Introduce the methoxy group at position 7 via electrophilic substitution or directed ortho-metalation.

Borylation : Use Suzuki-Miyaura cross-coupling or direct C–H borylation to install the dioxaborolane group at position 3. Catalysts like Pd(PPh₃)₄ and ligands such as SPhos are often employed .

Purification : Column chromatography or recrystallization is used to isolate intermediates.
Characterization :

  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for methoxy protons at δ ~3.8 ppm; ¹¹B NMR for boron shifts at δ ~30 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁BNO₃: 298.17) .

Advanced: How can conflicting data on catalytic efficiency in cross-coupling reactions be resolved?

Answer:
Contradictions often arise from:

  • Catalyst Loading : Lower Pd concentrations (<1 mol%) may reduce side reactions but require inert conditions .
  • Base Effects : K₂CO₃ vs. Cs₂CO₃ can alter reaction kinetics due to solubility differences.
  • Solvent Optimization : Dioxane/water mixtures (4:1) enhance stability of the boronate intermediate .
    Methodology :
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR.
  • Control Experiments : Test for homocoupling (e.g., aryl-aryl byproducts) using GC-MS .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., indole C–H correlations) .
  • X-ray Crystallography : Defines bond angles and boron coordination geometry (e.g., SHELXL refinement ).
  • Elemental Analysis : Validates purity (>97%) and stoichiometry .

Advanced: How do electronic properties of this compound enable applications in OLEDs?

Answer:
The indole-dioxaborolane system exhibits:

  • Extended π-Conjugation : Enhances charge transport, measured via cyclic voltammetry (HOMO/LUMO levels: ~-5.3 eV/-2.8 eV) .
  • Thermally Activated Delayed Fluorescence (TADF) : Achieved by small singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV), validated by time-resolved photoluminescence .
    Synthesis of OLED Layers :
  • Vacuum deposition or spin-coating with host materials like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) .

Basic: What strategies mitigate instability of the dioxaborolane group during storage?

Answer:

  • Inert Atmosphere Storage : Argon or nitrogen prevents hydrolysis of the boronate ester .
  • Low-Temperature Conditions : Store at -20°C in amber vials to minimize photodegradation .
  • Stability Assays : Monitor via ¹H NMR for hydrolysis (appearance of boronic acid peaks at δ ~7 ppm) .

Advanced: How can computational modeling predict biological activity against cancer targets?

Answer:

  • Docking Studies (AutoDock Vina) : Screen against kinases (e.g., EGFR, VEGFR) to identify binding modes .
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with IC₅₀ values from cell-based assays .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Basic: What are structural analogs, and how do substitutions impact reactivity?

Answer:

CompoundSubstitutionReactivity/Bioactivity
4-Boron-indoleBoron at C4Lower Suzuki coupling efficiency due to steric hindrance
7-Nitro analogNitro at C7Enhanced electron-withdrawing effects alter HOMO localization
Ethyl-indoleEthyl at N1Reduced planarity decreases OLED efficiency

Advanced: How to address discrepancies in reported anti-cancer IC₅₀ values?

Answer:

  • Standardized Assays : Use MTT/WST-1 protocols with matched cell lines (e.g., MCF-7 vs. HeLa) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects .
  • Structural Confirmation : Verify compound identity via LC-MS post-assay to exclude degradation .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of boronate dust .
  • Waste Disposal : Neutralize boron-containing waste with pH 7 buffer before disposal .

Advanced: What mechanistic insights explain regioselectivity in C–H borylation?

Answer:

  • Directing Groups : Methoxy at C7 directs iridium catalysts (e.g., Ir(COD)OMe) to C2 via σ-complex intermediates .
  • Steric Effects : Tetramethyl dioxaborolane minimizes steric clash at indole’s planar core.
  • DFT Calculations : Transition state analysis reveals lower activation energy for C2 vs. C3 borylation (ΔΔG‡ ~2.3 kcal/mol) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Reactant of Route 2
Reactant of Route 2
7-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

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